N-(3-Amino-4-methylphenyl)-4-fluorobenzamide
Overview
Description
“N-(3-Amino-4-methylphenyl)-4-fluorobenzamide” is a crucial building block of many drug candidates . It is a raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
The compound can be synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of the compound . The reaction process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “N-(3-Amino-4-methylphenyl)-4-fluorobenzamide” is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .
Scientific Research Applications
Synthesis and Characterization of Polyimides
Compounds similar to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide have been synthesized and polymerized with various anhydrides to create new diamines and polyimides. These materials are of interest due to their solubility in organic solvents and high thermal stability, making them potentially useful in high-performance polymers for advanced technological applications, such as in electronics or as materials with special chemical and physical properties (Butt et al., 2005).
Pharmacology of Opioid Receptor Agonists
Another area of research involves the pharmacology of compounds acting as agonists of the δ-opioid receptor. For instance, a compound structurally related to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide demonstrated potent and selective agonism, indicating potential applications in understanding and treating mood disorders, including anxiety and depression, by modulating the δ-opioid receptor pathway (Hudzik et al., 2011).
Antitumor Activity of Benzothiazoles
Research into novel 2-(4-aminophenyl)benzothiazoles, a class of compounds related to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide, has revealed highly selective and potent antitumor properties. These compounds are being explored for their mechanisms of action and potential as therapeutic agents against various cancer types, demonstrating the significance of this class of compounds in developing new anticancer drugs (Bradshaw et al., 2002).
Development of Fluorescent Sensors
Compounds containing aminophenyl groups, akin to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide, have been employed in the development of fluorescent sensors for metal ions. These sensors offer high sensitivity and selectivity, with potential applications in environmental monitoring, biological research, and medical diagnostics, illustrating the versatility of this class of compounds in sensor technology (Ye et al., 2014).
Green Synthesis of α-Aminophosphonates
In the field of green chemistry, similar compounds have been used as intermediates in the synthesis of α-aminophosphonates. This research highlights the potential of N-(3-Amino-4-methylphenyl)-4-fluorobenzamide and related compounds in facilitating environmentally friendly chemical reactions, contributing to the development of sustainable synthetic methods (Poola et al., 2019).
Future Directions
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKGCHBTHYYTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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